![molecular formula C18H16ClN3O3 B2966252 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide CAS No. 874138-98-4](/img/structure/B2966252.png)

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

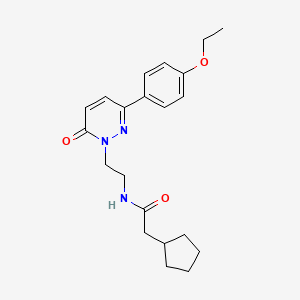

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

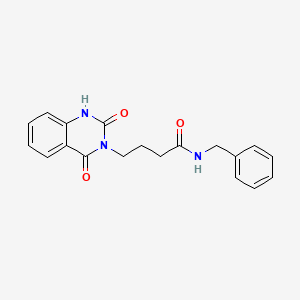

Molecular Structure Analysis

The molecular structures of similar synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The structure of these compounds exhibits C–H…N intermolecular interactions and is stabilized by π–π interactions between the oxadiazole and phenyl rings .Scientific Research Applications

Synthesis and Biological Activities

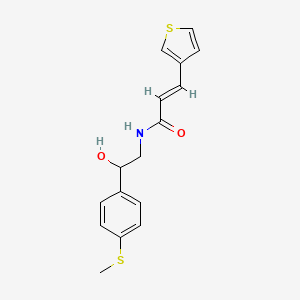

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide and its derivatives have been explored in various synthetic routes and evaluated for their biological activities. A novel synthetic route to 1,3,4-oxadiazole derivatives showing potent α-glucosidase inhibitory potential has been developed. These compounds are synthesized from 4-chlorobenzoic acid through several conversions, showing promising inhibitory actions against α-glucosidase, indicating potential therapeutic applications for diabetes management (Iftikhar et al., 2019). Additionally, derivatives synthesized for targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes demonstrated activity, suggesting potential for Alzheimer's disease treatment (Rehman et al., 2013).

Antibacterial and Antienzymatic Potential

Compounds derived from this compound have been evaluated for antibacterial and anti-enzymatic potentials. A study synthesized multifunctional moieties with N-substituted derivatives showing significant antibacterial activity against gram-negative and gram-positive bacteria and low potential against lipoxygenase (LOX) enzyme, suggesting their potential as drug leads with less cytotoxicity (Nafeesa et al., 2017).

Antimicrobial and Hemolytic Activities

Further research into 1,3,4-oxadiazole-based derivatives has shown notable antimicrobial and hemolytic activities. These compounds, through a series of syntheses involving different organic acids and electrophiles, have been screened for their effectiveness against various microbial species, displaying variable degrees of activity. This research highlights the potential of these derivatives in developing new antimicrobial agents with reduced cytotoxicity, paving the way for further clinical studies and pharmaceutical applications (Gul et al., 2017).

Mechanism of Action

While the specific mechanism of action for “N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide” is not available, similar compounds have shown promising antimicrobial and anticancer activities . Molecular docking studies were carried out to study the binding mode of active compounds with receptor .

properties

IUPAC Name |

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3/c1-11-4-3-5-15(12(11)2)24-10-16(23)20-18-17(21-25-22-18)13-6-8-14(19)9-7-13/h3-9H,10H2,1-2H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISHRQVYXAAZPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2966172.png)

![3-((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2966174.png)

![N-[[4-(2,2-difluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2966175.png)

![5-(4-methoxybenzyl)-N-(3-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2966178.png)

![9-(4-ethylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2966182.png)

![2-Cyclopropyl-4-(4-cyclopropylsulfonylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2966191.png)